molecular formula C32H32F4N2O B11522613 5-[4-(3,5-dimethylpiperidin-1-yl)-2,3,5,6-tetrafluorophenyl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one

5-[4-(3,5-dimethylpiperidin-1-yl)-2,3,5,6-tetrafluorophenyl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one

Cat. No.: B11522613
M. Wt: 536.6 g/mol
InChI Key: WOBOHAUGVJYBLL-UHFFFAOYSA-N
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Description

5-[4-(3,5-DIMETHYLPIPERIDIN-1-YL)-2,3,5,6-TETRAFLUOROPHENYL]-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of piperidine, tetrafluorophenyl, and benzo[a]phenanthridinone moieties, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(3,5-DIMETHYLPIPERIDIN-1-YL)-2,3,5,6-TETRAFLUOROPHENYL]-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE typically involves multi-step organic reactionsThe final step involves the cyclization to form the benzo[a]phenanthridinone core under controlled conditions, such as elevated temperatures and the presence of catalysts .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-[4-(3,5-DIMETHYLPIPERIDIN-1-YL)-2,3,5,6-TETRAFLUOROPHENYL]-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the tetrafluorophenyl ring .

Scientific Research Applications

5-[4-(3,5-DIMETHYLPIPERIDIN-1-YL)-2,3,5,6-TETRAFLUOROPHENYL]-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[4-(3,5-DIMETHYLPIPERIDIN-1-YL)-2,3,5,6-TETRAFLUOROPHENYL]-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[4-(3,5-DIMETHYLPIPERIDIN-1-YL)-2,3,5,6-TETRAFLUOROPHENYL]-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE is unique due to its combination of piperidine, tetrafluorophenyl, and benzo[a]phenanthridinone moieties. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C32H32F4N2O

Molecular Weight

536.6 g/mol

IUPAC Name

5-[4-(3,5-dimethylpiperidin-1-yl)-2,3,5,6-tetrafluorophenyl]-2,2-dimethyl-1,3,5,6-tetrahydrobenzo[a]phenanthridin-4-one

InChI

InChI=1S/C32H32F4N2O/c1-16-11-17(2)15-38(14-16)31-28(35)26(33)25(27(34)29(31)36)30-24-20(12-32(3,4)13-22(24)39)23-19-8-6-5-7-18(19)9-10-21(23)37-30/h5-10,16-17,30,37H,11-15H2,1-4H3

InChI Key

WOBOHAUGVJYBLL-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN(C1)C2=C(C(=C(C(=C2F)F)C3C4=C(CC(CC4=O)(C)C)C5=C(N3)C=CC6=CC=CC=C65)F)F)C

Origin of Product

United States

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